N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-Benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a benzothiazole-based compound characterized by a benzamide core substituted with a benzyl group, a 5-methoxybenzo[d]thiazol-2-yl moiety, and a methylsulfonyl group at the para position. Benzothiazole derivatives are widely studied for their enzyme inhibitory, anticancer, and antimicrobial activities . The methylsulfonyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, while the methoxy group on the benzothiazole ring may modulate electronic effects and solubility .
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-18-10-13-21-20(14-18)24-23(30-21)25(15-16-6-4-3-5-7-16)22(26)17-8-11-19(12-9-17)31(2,27)28/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDRXFGFLXXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactionsThe benzyl group is then attached to the nitrogen atom, and finally, the methylsulfonylbenzamide moiety is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been studied for its potential as an anti-cancer agent . Research indicates that it may induce apoptosis in cancer cells through the activation of p53 pathways, a critical mechanism in tumor suppression. Additionally, benzothiazole derivatives have been documented to exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential for development into therapeutic agents .
Biological Imaging
The compound's derivatives are being explored as fluorescent probes for biological imaging. These probes can selectively target biological molecules such as cysteine in vitro and in vivo, enabling researchers to visualize cellular processes and disease mechanisms more effectively.
Chemical Biology
In chemical biology, this compound aids in understanding the regulation of the cell cycle and apoptosis, particularly in cancer research. Its ability to modulate key signaling pathways makes it a valuable tool for elucidating complex biological interactions.
Industrial Applications
The unique chemical properties of this compound also position it as a candidate for new materials and chemical sensors . Its structural characteristics allow for modifications that can lead to the development of advanced materials with specific functionalities.
Case Study 1: Anti-Cancer Activity
A study conducted on the anti-cancer properties of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values indicating potent inhibition of cancer cell proliferation. The study highlighted the compound's effectiveness against breast cancer cell lines, showcasing its potential as a lead compound in drug development .
Case Study 2: Fluorescent Probes for Imaging
Research involving benzothiazole derivatives has shown their utility as fluorescent probes for detecting thiols in biological systems. The application of these probes has allowed scientists to track redox states within cells, providing insights into oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues share the benzothiazole or benzamide scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key comparisons are summarized below:
Key Observations:
Substituent Effects on Bioactivity :
- The methylsulfonyl group in the target compound and 7a enhances binding to enzymes like kinases or proteases due to its strong electron-withdrawing nature and ability to form hydrogen bonds.
- Methoxy groups (e.g., in 4i ) improve solubility and may reduce cytotoxicity compared to halogenated analogs.
Synthetic Yields and Feasibility :
- Compounds with simpler substituents (e.g., 4i, yield 85% ) are synthesized more efficiently than those requiring multi-step coupling (e.g., 7a, yield 33% ).
Solubility and Pharmacokinetics :
- Quaternary ammonium salts (e.g., the hydrochloride derivative in ) exhibit higher aqueous solubility, favoring oral bioavailability.
Enzyme Inhibition :
- Benzothiazoles with piperazine/piperidine substituents (e.g., 4i ) show moderate enzyme inhibition, while sulfonyl-containing analogs (e.g., 7a ) are more potent but may face metabolic instability.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Property | Target Compound | 4i | 7a | Hydrochloride Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~480 (calculated) | 439.5 | 375.4 | 553.1 |
| LogP (Predicted) | ~3.2 | 2.8 | 2.5 | 1.9 (ionized form) |
| Hydrogen Bond Acceptors | 6 | 5 | 5 | 7 |
Biological Activity
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.45 g/mol. The structure features a benzothiazole moiety, a methoxy group, and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed moderate antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.23 to 0.94 mg/mL for antibacterial activity .
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2j | 0.23 - 0.94 | E. coli |
| 2d | 0.06 - 0.47 | Candida albicans |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied, with promising results in various cancer cell lines. For instance, certain derivatives have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited the growth of MCF-7 cells at concentrations as low as 10 µM, suggesting a potential mechanism involving apoptosis induction.
Anti-inflammatory Activity
Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : Interaction with receptors on cancer cells may lead to altered signaling pathways that promote apoptosis.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in microbial cells could be another mechanism through which this compound exerts its antimicrobial effects.
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves amide coupling between a benzothiazole-2-amine derivative and a substituted benzoyl chloride. For example, reacting 5-methoxybenzo[d]thiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride in the presence of pyridine or DMF as a base. Key characterization methods include:
- 1H/13C-NMR to confirm substituent positions and electronic environments (e.g., methoxy protons at δ ~3.8 ppm, methylsulfonyl at δ ~3.1 ppm) .
- HRMS to validate molecular weight (e.g., calculated vs. observed [M+H]+ ions within ±0.001 Da) .
- Melting point analysis (expected range: 150–180°C for crystalline derivatives) .
Q. How do structural modifications (e.g., methoxy, methylsulfonyl groups) influence biological activity?
Substituents like methoxy and methylsulfonyl groups enhance solubility and target binding. For instance:
- The 5-methoxy group on the benzothiazole ring improves π-π stacking with enzyme active sites (e.g., kinase or protease targets) .
- The 4-methylsulfonyl group on the benzamide increases polarity, potentially improving pharmacokinetic properties . Comparative studies of analogs with halogen or alkyl substituents show reduced activity, highlighting the importance of electron-donating groups .
Q. What initial biological assays are recommended to evaluate this compound?
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., IC50 determination against kinases or proteases) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
- ADME profiling : Measure solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize yield and reaction time?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes at 100–120°C) and improves yields (≥85% vs. 70–80% under conventional heating). Critical parameters include:
Q. How to resolve contradictions in reported enzyme inhibition data (e.g., varying IC50 values)?
Discrepancies may arise from assay conditions or compound purity. Recommended steps:
- Purity verification : Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Assay standardization : Control pH, temperature, and substrate concentrations (e.g., ATP levels in kinase assays) .
- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) .
Q. What computational strategies can predict target interactions and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with targets like VEGFR2 or PARP1 .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with activity to guide analog design .
Q. How to assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound using LC-MS/MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .
Data Analysis and Methodological Challenges
Q. How to interpret conflicting spectral data (e.g., unexpected NMR shifts)?
- Dynamic effects : Rotameric equilibria in the benzamide moiety can split NMR signals; use variable-temperature NMR to resolve .
- Impurity identification : Compare HRMS with theoretical isotopic patterns to detect byproducts .
Q. What strategies validate enzyme inhibition mechanisms beyond IC50 values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
